Lanosterol, 24-bromo-

CAS No.: 50719-45-4

Cat. No.: VC19646841

Molecular Formula: C30H49BrO

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50719-45-4 |

|---|---|

| Molecular Formula | C30H49BrO |

| Molecular Weight | 505.6 g/mol |

| IUPAC Name | (3S,5R,10S,13R,14R,17R)-17-[(2R)-5-bromo-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C30H49BrO/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h20-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25+,26+,28-,29-,30+/m1/s1 |

| Standard InChI Key | YTCLFXLQRKNAIL-VKNYQHFBSA-N |

| Isomeric SMILES | C[C@H](CCC(=C(C)C)Br)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

| Canonical SMILES | CC(CCC(=C(C)C)Br)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

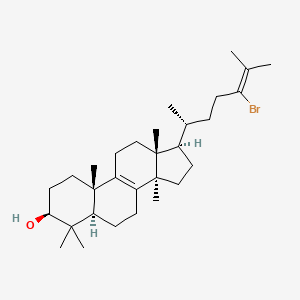

Lanosterol, 24-bromo- (CAS 50719-45-4) has a molecular formula of C₃₀H₄₉BrO and an average molecular mass of 505.625 g/mol . The compound retains the tetracyclic lanostane skeleton of lanosterol, characterized by a sterol nucleus with methyl groups at C-4 and C-14 and double bonds at C-8 and C-24 . The bromine substitution occurs at the C-24 position of the side chain, altering the compound’s electronic and steric properties. The structure contains seven defined stereocenters, contributing to its chiral complexity .

Comparative Structural Analysis

Unlike native lanosterol (C₃₀H₅₀O), the bromine atom in lanosterol, 24-bromo- introduces significant differences in polarity and molecular interactions. The table below contrasts key properties of both compounds:

| Property | Lanosterol | Lanosterol, 24-Bromo- |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O | C₃₀H₄₉BrO |

| Molecular Weight (g/mol) | 426.717 | 505.625 |

| Double Bond Positions | C-8, C-24 | C-8, C-24 |

| Key Functional Groups | Hydroxyl (-OH) | Hydroxyl (-OH), Br |

The bromine atom enhances the compound’s electrophilicity, potentially influencing its reactivity in enzymatic reactions .

Biosynthetic Context and Enzymatic Interactions

Role in Sterol Biosynthesis

Analytical and Synthetic Considerations

Analytical Characterization

Modern techniques for characterizing lanosterol, 24-bromo- include:

-

High-Performance Liquid Chromatography (HPLC): Separates stereoisomers based on polarity .

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm bromine’s electronic effects on adjacent protons .

-

Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 504.297 (monoisotopic mass) .

Challenges and Future Directions

While lanosterol, 24-bromo- shows promise, its pharmacological development faces hurdles:

-

Toxicity: Brominated compounds may exhibit off-target effects in mammalian cells.

-

Bioavailability: The compound’s hydrophobicity limits aqueous solubility, necessitating formulation advances.

-

Enzymatic Specificity: Further studies are needed to elucidate its interaction with human sterol pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume